Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate is a complex organic compound characterized by its boronic ester functional group and a benzo[b]thiophene core
Mechanism of Action
Target of Action
Boronic esters are generally known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound is known to undergo protodeboronation, a process that involves the removal of a boron group from the molecule . This process is catalyzed and involves a radical approach . The protodeboronation of boronic esters is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, often involves organoboron reagents . This suggests that the compound may play a role in such reactions.
Pharmacokinetics
It’s important to note that the ph strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The protodeboronation process it undergoes can be used in the formal total synthesis of various compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the rate of hydrolysis of boronic pinacol esters, which the compound can undergo, is strongly influenced by pH . Therefore, the compound’s action could be influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate typically involves the following steps:
Boronic Acid Formation: The starting material, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reacted with a suitable boronic acid derivative.
Coupling Reaction: The boronic acid derivative is then coupled with benzo[b]thiophene-2-carboxylate under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura reaction.
Esterification: The resulting product is esterified to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of automated systems and real-time monitoring ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, reduced derivatives.
Substitution: Amides, esters, ethers.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon and carbon-heteroatom bonds.
Biology: Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate has potential applications in biological research, particularly in the development of fluorescent probes and imaging agents. Its unique photophysical properties make it suitable for use in fluorescence microscopy and other imaging techniques.
Medicine: The compound's boronic ester group is of interest in medicinal chemistry for the design of enzyme inhibitors and drug candidates. Its ability to form stable complexes with biological targets makes it a valuable tool in drug discovery.
Industry: In materials science, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Comparison with Similar Compounds
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate: This compound shares a similar boronic ester group but has a different aromatic core.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the benzo[b]thiophene moiety.
Uniqueness: Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate is unique due to its combination of the boronic ester group and the benzo[b]thiophene core. This combination provides distinct chemical and physical properties that are not found in other similar compounds.
Properties
IUPAC Name |
ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO4S/c1-6-20-15(19)14-10-11-12(8-7-9-13(11)23-14)18-21-16(2,3)17(4,5)22-18/h7-10H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUVFSFDPVRNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(SC3=CC=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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